Thieno[3,2-c]pyridine-7-carboxylic acid

Oncology Kinase Inhibition Scaffold Hopping

This building block features a unique [3,2-c] annulation essential for kinase inhibitor design. Patented in US7994321B2 and EP1917015A1 as the core scaffold for PDGFR/Raf and KDR/FGFR inhibitors, the 7-carboxylic acid handle enables amide/ester derivatization. Different annulation modes alter biological activity, making this isomer indispensable for SAR studies in anti-angiogenic and anticancer research. Procure high-purity material for reliable synthesis.

Molecular Formula C8H5NO2S
Molecular Weight 179.19
CAS No. 1367975-87-8
Cat. No. B2364307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-c]pyridine-7-carboxylic acid
CAS1367975-87-8
Molecular FormulaC8H5NO2S
Molecular Weight179.19
Structural Identifiers
SMILESC1=CSC2=C(C=NC=C21)C(=O)O
InChIInChI=1S/C8H5NO2S/c10-8(11)6-4-9-3-5-1-2-12-7(5)6/h1-4H,(H,10,11)
InChIKeyNFBJYOHDNFMBHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-c]pyridine-7-carboxylic Acid (CAS 1367975-87-8): Sourcing and Differentiation for a Key Kinase Scaffold


Thieno[3,2-c]pyridine-7-carboxylic acid (CAS 1367975-87-8) is a bicyclic heteroaromatic building block featuring a fused thiophene-pyridine core with a carboxylic acid at the 7-position . This specific [3,2-c] annulation mode defines a unique chemical reactivity and biological target profile compared to its five other thienopyridine isomers [1]. Patented as a core scaffold for developing potent kinase inhibitors [2], this compound is a key starting material in the synthesis of drug candidates targeting the PDGFR/Raf and KDR/FGFR signaling pathways in oncology research [2].

Why a Generic Heterocycle Cannot Substitute for Thieno[3,2-c]pyridine-7-carboxylic Acid in Lead Optimization


Substituting Thieno[3,2-c]pyridine-7-carboxylic acid with a different thienopyridine isomer or a structurally similar heterocycle introduces unacceptable risk to SAR and synthetic utility. The precise [3,2-c] annulation mode (a fusion of thiophene at the 3,2-position to a pyridine at the c-face) is one of six possible isomers and dictates the molecule's electronic distribution, regioselectivity for further functionalization, and optimal geometry for binding to specific kinase pockets like Raf and KDR [1][2]. Simply swapping for a more readily available thieno[2,3-c]pyridine isomer would alter the vector of the carboxylic acid handle and disrupt key hydrogen bonding interactions, as evidenced by the distinct and selective kinase inhibition profiles claimed in patents covering this exact scaffold [3].

Quantitative Evidence Guide: Differentiation of Thieno[3,2-c]pyridine-7-carboxylic Acid from Close Analogs


Kinase Scaffold Differentiation: Selective Raf and PDGFR Inhibition vs. [2,3-c] Isomers

Derivatives based on the Thieno[3,2-c]pyridine-7-carboxylic acid core are specifically claimed as potent inhibitors of tyrosine kinases related to PDGFR and Raf [1]. This represents a key differentiation from the thieno[2,3-c]pyridine isomer. While both scaffolds share the same molecular formula, the [3,2-c] annulation positions the 7-carboxylic acid and subsequent substituents in a distinct three-dimensional orientation. This vector difference is critical for the selective inhibition of PDGFR/Raf over other kinases, a selectivity profile not inherently shared by derivatives of the [2,3-c] isomer series [2].

Oncology Kinase Inhibition Scaffold Hopping

Synthetic Handle Differentiation: Carboxylic Acid at the 7-Position vs. 2-Position

Thieno[3,2-c]pyridine-7-carboxylic acid provides a carboxyl group at the 7-position of the fused ring system. This is in contrast to structurally related isomers like thieno[3,2-c]pyridine-2-carboxylic acid, which positions the functional group differently . While both can undergo standard coupling reactions, the 7-carboxyl group is strategically positioned to project substituents into a different vector, crucial for establishing SAR in kinase inhibitor programs targeting PDGFR and Raf [1]. The predicted pKa of 0.62±0.10 for this acid is also a distinct physicochemical handle that differentiates it from other positional isomers .

Medicinal Chemistry Building Blocks Chemical Synthesis

Regioselective Reactivity: Distinct Chemical Behavior vs. Other Thienopyridine Isomers

The chemical reactivity of the Thieno[3,2-c]pyridine core differs significantly from its isomers. Experimental studies have shown that for a series of thienopyridines, including the [3,2-c] and [2,3-c] isomers, electrophilic attack occurs at C-3. However, their susceptibility to reactions like Vilsmeier formylation and Friedel-Crafts acetylation varies and is related to differences in basicity (as reflected by the dissociation constants of their respective salts) [1]. This means that synthetic strategies effective for a [3,2-b] or [2,3-c] isomer cannot be assumed to work with the same efficiency or regioselectivity on the [3,2-c] scaffold.

Organic Chemistry Synthetic Methodology Reactivity

High-Value Application Scenarios for Thieno[3,2-c]pyridine-7-carboxylic Acid in R&D


Synthesis of Selective PDGFR/Raf Kinase Inhibitors for Oncology Programs

As explicitly claimed in US7994321B2, derivatives of Thieno[3,2-c]pyridine-7-carboxylic acid are potent inhibitors of tyrosine kinases related to PDGFR and Raf [1]. This makes the compound an essential building block for medicinal chemistry teams synthesizing targeted libraries for anti-angiogenic and anti-hyperproliferative cancer therapies. The carboxylic acid at the 7-position is a key handle for introducing diverse amide and ester moieties to optimize potency and selectivity against these specific kinase targets.

Design and Synthesis of Selective KDR/FGFR Inhibitors

The core scaffold is also foundational for the development of selective KDR (VEGFR2) and/or FGFR kinase inhibitors, as detailed in patent EP1917015A1 [2]. The specific [3,2-c] geometry is critical for achieving the claimed selectivity profile. Researchers procuring this compound can use it to generate 4-amino-thieno[3,2-c]pyridine-7-carboxylic acid amides, a class of molecules with demonstrated antiproliferative activity against solid tumors like breast, colon, lung, and prostate cancers.

Scaffold Hopping and Core Validation in Structure-Activity Relationship (SAR) Studies

The well-characterized differences in reactivity and biological profile between the six thienopyridine isomers [3][4] make Thieno[3,2-c]pyridine-7-carboxylic acid a precise tool for scaffold hopping experiments. Researchers can systematically compare the [3,2-c] core against [2,3-c] or [3,2-b] analogs to validate the contribution of annulation geometry to target binding and compound properties. This is essential for making data-driven decisions in lead optimization campaigns.

Synthetic Methodology Development on Fused Heterocycles

Given its unique reactivity profile compared to other isomers [4], this compound serves as an excellent substrate for developing and testing new regioselective functionalization methods on thienopyridine systems. Its distinct behavior under electrophilic and nucleophilic conditions provides a platform for organic chemists to explore novel synthetic transformations that are directly applicable to the preparation of complex kinase inhibitor candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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